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Compound of Interest

Compound Name: 4'-Fluoropropiophenone

Cat. No.: B1329323 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4'-
Fluoropropiophenone (CAS No. 456-03-1), a key intermediate in the synthesis of various

pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by

detailed experimental protocols. This information is crucial for the identification,

characterization, and quality control of 4'-Fluoropropiophenone in research and development

settings.

Molecular Structure
Chemical Formula: C₉H₉FO[1][2][3]

Molecular Weight: 152.17 g/mol [2][3][4]

Structure:

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4'-Fluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon

framework of 4'-Fluoropropiophenone.

Table 1: ¹H NMR Spectroscopic Data for 4'-Fluoropropiophenone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 (dd) Doublet of doublets 2H Aromatic (H-2, H-6)

~7.1 (t) Triplet 2H Aromatic (H-3, H-5)

2.99 (q) Quartet 2H -CH₂-

1.22 (t) Triplet 3H -CH₃

Solvent: CDCl₃, Frequency: 90 MHz. Data interpreted from publicly available spectra. Chemical

shifts are approximate.

Table 2: ¹³C NMR Spectroscopic Data for 4'-Fluoropropiophenone

Chemical Shift (δ) ppm Assignment

~199.0 C=O (Ketone)

~165.5 (d, ¹JCF) C-F

~133.0 C-1 (Aromatic)

~131.0 (d, ³JCF) C-2, C-6 (Aromatic)

~115.5 (d, ²JCF) C-3, C-5 (Aromatic)

~31.5 -CH₂-

~8.5 -CH₃

Solvent: CDCl₃. Data interpreted from publicly available spectra. Chemical shifts are

approximate. 'd' denotes a doublet due to carbon-fluorine coupling.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4'-Fluoropropiophenone shows characteristic absorption bands for the carbonyl

group and aromatic C-H bonds.

Table 3: Key IR Absorption Bands for 4'-Fluoropropiophenone

Wavenumber (cm⁻¹) Intensity Assignment

~1680 Strong C=O (Ketone) stretching

~1600, ~1500 Medium-Strong C=C Aromatic ring stretching

~1230 Strong C-F stretching

~3000-3100 Medium Aromatic C-H stretching

~2850-2980 Medium Aliphatic C-H stretching

Sample preparation: Liquid film or KBr pellet. Data interpreted from typical values for aromatic

ketones.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 4'-Fluoropropiophenone

m/z Relative Intensity Assignment

152 High [M]⁺ (Molecular ion)[1]

123 100% (Base Peak) [M - C₂H₅]⁺ or [FC₆H₄CO]⁺[1]

95 High [FC₆H₄]⁺[1]

75 Medium [C₆H₄F - H]⁺
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Ionization method: Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:

Approximately 5-25 mg of 4'-Fluoropropiophenone (a liquid at room temperature) is

dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).[5]

A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also

reference the residual solvent peak.[5]

The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

Solvent: CDCl₃.[1]

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters

include the spectral width, number of scans, and relaxation delay.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C

NMR due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):

As 4'-Fluoropropiophenone is a liquid, a simple liquid film method can be used.

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
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The plates are pressed together to form a thin film.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the spectrometer's sample compartment, and the IR spectrum is acquired.

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).[6][7] The

functional group region (4000–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹) are

then analyzed.[8]

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample can be introduced via direct injection or through a gas chromatograph (GC-MS)

for separation from any impurities.[9]

Electron Ionization (EI) is a common method for small, volatile molecules like 4'-
Fluoropropiophenone. In this method, the sample is bombarded with a high-energy

electron beam (typically 70 eV).

Data Acquisition:

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Procedure: The ionized molecules and their fragments are separated based on their mass-

to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.[10][11]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4'-Fluoropropiophenone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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